Benzotriazole hydrochloride

Catalog No.
S3548722
CAS No.
34050-16-3
M.F
C6H6ClN3
M. Wt
155.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzotriazole hydrochloride

CAS Number

34050-16-3

Product Name

Benzotriazole hydrochloride

IUPAC Name

2H-benzotriazole;hydrochloride

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

InChI

InChI=1S/C6H5N3.ClH/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H,(H,7,8,9);1H

InChI Key

LSONXNMNZYBRDE-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=C2C=C1.Cl

Canonical SMILES

C1=CC2=NNN=C2C=C1.Cl

Benzotriazole hydrochloride is a chemical compound characterized by its bicyclic structure, which consists of a benzene ring fused with a triazole ring. The chemical formula for benzotriazole is C6H5N3C_6H_5N_3, and it is often encountered in two tautomeric forms, with the 1H form being predominant at room temperature. This compound appears as a white to light tan solid and is known for its stability and low toxicity, making it useful in various applications, particularly in the fields of chemistry and biology .

  • Electrophilic Substitution: It readily undergoes electrophilic substitution at the nitrogen atoms and the aromatic ring. For instance, it can react with aromatic aldehydes to form benzotriazole-based N,O-acetals .
  • Alkylation: The compound can be alkylated using agents like methyl sulfate or alkyl halides, yielding 1-alkylbenzotriazoles as major products .
  • N-Amination and Nitration: Benzotriazole can be aminated using hydroxylamine-O-sulfonic acid and nitrated with a mixture of concentrated nitric and sulfuric acids, producing various derivatives .
  • Formation of Coordination Complexes: It forms stable coordination compounds with metals, particularly copper, which contributes to its role as a corrosion inhibitor .

Benzotriazole derivatives exhibit diverse biological activities, including:

  • Anticancer Properties: Certain derivatives have shown efficacy against cancer cells by inhibiting specific proteins involved in tumor growth.
  • Antifungal and Antibacterial Effects: Some benzotriazole compounds possess antifungal and antibacterial properties, making them candidates for pharmaceutical applications .
  • Enzyme Inhibition: Benzotriazole esters have been identified as mechanism-based inactivators of enzymes like the SARS-CoV-1 protease, highlighting their potential in antiviral therapies .

Several methods exist for synthesizing benzotriazole hydrochloride:

  • Diazotization Method: This involves the reaction of o-phenylenediamine with sodium nitrite in acetic acid, leading to intramolecular cyclization to form benzotriazoles .
  • High-Temperature Reactions: Benzotriazole can also be synthesized from 1,3-dihydrobenzimidazol-2-one under high temperature and pressure conditions .
  • Copper-Catalyzed Reactions: A more recent method involves treating diazotized solutions derived from anilines with copper catalysts to facilitate cyclization reactions .

Benzotriazole hydrochloride has several important applications:

  • Corrosion Inhibition: It is widely used as an effective corrosion inhibitor for copper and its alloys by forming a protective layer that prevents oxidation .
  • Pharmaceuticals: Its derivatives are utilized in drug development due to their biological activities against various diseases, including cancer and infectious diseases .
  • Analytical Chemistry: Benzotriazole serves as a reagent in analytical chemistry for determining silver content in solutions .

Studies on the interactions of benzotriazole hydrochloride reveal its ability to form stable complexes with various metal ions, particularly copper. This interaction is critical for its application as a corrosion inhibitor. Furthermore, research indicates that benzotriazole can influence the activity of certain enzymes through competitive inhibition mechanisms, which is valuable in drug design and development .

Benzotriazole hydrochloride shares structural similarities with several other heterocyclic compounds. Here are some comparable compounds:

CompoundStructure TypeUnique Features
BenzimidazoleBicyclicExhibits stronger basicity than benzotriazole
1,2,3-TriazoleTricyclicLacks the aromatic stability of benzotriazole
IndazoleBicyclicHas different nitrogen positioning affecting reactivity
ImidazoleBicyclicKnown for its role in biological systems (e.g., histidine)
ThiazoleBicyclicContains sulfur, influencing reactivity patterns

Benzotriazole's unique combination of stability, low toxicity, and ability to act as both an acid and base distinguishes it from these similar compounds. Its effectiveness as a corrosion inhibitor further highlights its practical importance across various industries .

Dates

Modify: 2024-04-14

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